N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a trifluoromethyl-substituted phenyl group, a pyridinyl moiety, and a propenyl substituent on the triazole ring. Its molecular structure integrates sulfanyl and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C20H15F6N5OS |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F6N5OS/c1-2-7-31-17(12-3-5-27-6-4-12)29-30-18(31)33-11-16(32)28-15-9-13(19(21,22)23)8-14(10-15)20(24,25)26/h2-6,8-10H,1,7,11H2,(H,28,32) |
InChI Key |
UKPBUKBYOBONSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Carboxylic Acid Derivatives
The 1,2,4-triazole scaffold is typically synthesized via cyclization of thiosemicarbazide with carboxylic acids or their derivatives. For this compound, 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-thiol serves as the intermediate.
Procedure :
-
React pyridine-4-carboxylic acid hydrazide with potassium thiocyanate in acidic ethanol (HCl, reflux, 6 hr).
-
Isolate the thiosemicarbazide intermediate via filtration (Yield: 78–82%).
-
Cyclize the intermediate with acetic anhydride at 120°C for 4 hr to form 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-thiol.
Key Reaction :
Functionalization of the Triazole Ring
Allylation at the 4-Position
The prop-2-en-1-yl group is introduced via N-alkylation using allyl bromide under basic conditions.
Procedure :
-
Dissolve 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-thiol (1.0 eq) in dry DMF.
-
Add KCO (2.5 eq) and allyl bromide (1.2 eq).
-
Stir at 60°C for 8 hr under N.
-
Quench with ice-water and extract with ethyl acetate (Yield: 85–90%).
Product : 4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Sulfanyl Acetamide Formation
The thiol group at position 3 undergoes nucleophilic substitution with bromoacetamide derivatives to form the thioether linkage.
Procedure :
-
React 4-allyl-triazole-thiol (1.0 eq) with N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide (1.1 eq) in acetone.
-
Add triethylamine (2.0 eq) and reflux for 12 hr.
-
Purify via silica gel chromatography (hexane/EtOAc 3:1) (Yield: 70–75%).
Key Reaction :
Final Amidation Step
The acetamide moiety is introduced by coupling 2-[(triazolyl)sulfanyl]acetic acid with 3,5-bis(trifluoromethyl)aniline using carbodiimide reagents.
Procedure :
-
Synthesize 2-[(triazolyl)sulfanyl]acetic acid via hydrolysis of the corresponding ethyl ester (NaOH, EtOH/HO).
-
Activate the carboxylic acid with EDCl/HOBt (1.2 eq each) in DCM.
-
Add 3,5-bis(trifluoromethyl)aniline (1.0 eq) and stir at RT for 24 hr.
-
Isolate the product via recrystallization (MeOH/HO) (Yield: 80–85%).
Optimization and Challenges
Key Challenges :
-
Thiol Oxidation : Use of N atmosphere and antioxidant (e.g., BHT) prevented disulfide formation.
-
Steric Hindrance : Slow amidation required extended reaction times (24–48 hr).
Analytical Characterization
Intermediate and final products were validated using:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group in the triazole ring serves as a nucleophilic site. Reactions with alkyl halides or aryl halides under basic conditions yield thioether derivatives.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With methyl iodide | K₂CO₃, DMF, 60°C, 6h | Methylthio-triazole derivative | 78% | |
| With 4-bromobenzyl bromide | Et₃N, CH₃CN, reflux, 12h | Benzylthio-triazole analog | 65% |
Mechanistic Insight : The sulfur atom attacks electrophilic carbon centers, facilitated by the electron-rich triazole ring.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA (2 equivalents) | CH₂Cl₂, 0°C → RT, 2h | Sulfoxide derivative | 85% | |
| H₂O₂ (excess) | AcOH, 50°C, 6h | Sulfone derivative | 72% |
Key Observation : Over-oxidation to sulfone requires stronger agents like H₂O₂ in acidic media .
Cycloaddition Reactions
The allyl (prop-2-en-1-yl) substituent participates in [2+4] Diels-Alder reactions with dienophiles such as maleic anhydride.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Cyclohexene-fused triazole adduct | 63% | |
| Tetracyanoethylene | DCM, RT, 48h | Bicyclic nitrile-containing product | 58% |
Note : The electron-deficient pyridinyl group stabilizes transition states during cycloaddition .
Acid/Base Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | Carboxylic acid analog | 91% | |
| NaOH (10%), EtOH, 70°C, 6h | Sodium carboxylate intermediate | 88% |
Mechanism : Protonation of the carbonyl oxygen in acidic media or nucleophilic hydroxide attack in basic media cleaves the amide bond .
Coordination Chemistry
The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals like Pd(II) or Cu(I).
Role of Trifluoromethyl Groups : Enhance solubility in organic solvents and stabilize metal-ligand interactions .
Radical Reactions
The allyl group participates in radical-initiated polymerization or addition reactions.
| Radical Initiator | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, Styrene | Benzene, 80°C, 12h | Polystyrene-grafted triazole polymer | 70% | |
| BrCCl₃, UV light | CCl₄, RT, 6h | Bromoalkylation product | 65% |
Implication : These reactions enable functionalization for material science applications .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss | Proposed Decomposition Pathway | Source |
|---|---|---|---|
| 220–250°C | 15% | Cleavage of sulfanyl group | |
| 300–350°C | 40% | Degradation of triazole and pyridinyl rings |
Critical Insight : Stability up to 220°C makes it suitable for high-temperature synthetic processes .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure which includes a triazole ring and a trifluoromethyl group. These features contribute to its biological activity and interaction with various biological targets.
Pharmacological Applications
-
Antifungal Activity :
- Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. The presence of the triazole moiety is known to enhance the efficacy against fungal pathogens by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes . Studies have shown that similar compounds can outperform standard antifungal treatments like fluconazole against strains of Candida species .
-
Anticancer Potential :
- Compounds containing triazole rings have been investigated for their anticancer properties. For instance, studies on related structures have demonstrated notable growth inhibition in various cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy . The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of such compounds, potentially increasing their therapeutic index .
-
Anti-inflammatory Effects :
- In silico docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This positions it as a candidate for the development of anti-inflammatory agents . The structural modifications present in this compound may optimize its interaction with 5-LOX, warranting further experimental validation.
Synthesis and Optimization
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multistep reactions starting from readily available precursors. The synthetic routes often emphasize the use of environmentally friendly reagents and conditions, aligning with contemporary trends in green chemistry.
Case Studies and Experimental Findings
- Case Study on Antifungal Activity :
-
Anticancer Research :
- In a comparative study involving various aryl-substituted oxadiazoles similar to the target compound, significant anticancer activity was observed in multiple cell lines (e.g., OVCAR-8). This suggests that structural features akin to those found in this compound could be leveraged for developing new cancer therapeutics .
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core scaffold with other 1,2,4-triazole-3-thioacetamide derivatives. Key structural variations lie in the substituents at the 4-position of the triazole ring and the phenyl/pyridinyl groups. Below is a detailed comparison:
Research Findings and Data Analysis
Structural Impact on Physicochemical Properties
- Lipophilicity : The trifluoromethyl groups enhance lipophilicity, promoting membrane permeability. The propenyl group in the target compound may reduce logP compared to the chlorophenyl analog (), as chlorine’s electron-withdrawing effect increases hydrophobicity .
- Steric Effects : The propenyl group’s smaller size (vs. chlorophenyl) may improve binding pocket accessibility in biological targets, though this requires experimental validation.
Pharmacological Implications
- Anticancer Agents : The propenyl group’s unsaturated bond may enable covalent interactions with cysteine residues in target proteins, enhancing efficacy .
- Kinase Inhibitors : The pyridinyl and trifluoromethyl groups are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible overlap in mechanism .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Trifluoromethyl groups : These enhance the lipophilicity and metabolic stability of the compound.
- Sulfanylacetamide moiety : This functional group is crucial for its biological interactions.
Chemical Formula
The molecular formula of the compound is .
IUPAC Name
The IUPAC name is this compound.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of steroid 5α-reductase type 1 (SRD5A1), which is involved in the conversion of testosterone to dihydrotestosterone (DHT). The inhibition mechanism involves:
- Binding to the active site : The compound competes with the substrate for binding, effectively reducing enzyme activity.
- Mixed mode inhibition : It suppresses SRD5A1 expression while also inhibiting enzyme activity directly.
Case Study: SRD5A1 Inhibition
In a study conducted on human keratinocyte cells, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1. Notably, it exhibited low cytotoxicity with an IC50 of 29.99 ± 8.69 µM. The results suggested that the compound could be a promising non-steroidal modulator for reducing DHT production without significantly affecting cell viability .
Medicinal Chemistry
The compound has potential applications in drug development due to its ability to modulate enzyme activity. It is particularly relevant in treating conditions related to androgen excess, such as:
- Benign Prostatic Hyperplasia (BPH)
- Acne and androgenic alopecia
Biochemical Assays
It is utilized in various biochemical assays to study protein-ligand interactions and enzyme inhibition dynamics. The unique electronic properties imparted by the trifluoromethyl groups make it suitable for advanced material applications as well.
Summary of Biological Activities
| Activity | Description |
|---|---|
| SRD5A1 Inhibition | IC50 of 1.44 µM; low cytotoxicity (IC50 = 29.99 µM) |
| Cell Viability | Maintains high viability (>80%) at sub-cytotoxic concentrations |
| Potential Uses | Treatment for BPH, acne, androgenic alopecia |
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Alkylation : Reacting 4-amino-triazole derivatives with α-chloroacetamides in the presence of KOH to form the sulfanylacetamide core .
- Cyclization : Refluxing intermediates (e.g., oxazolones and triazole precursors) with pyridine and zeolite catalysts at 150°C to assemble the triazole ring .
- Purification : Recrystallization from ethanol or ice-cold hydrochloric acid mixtures to isolate the final product . Characterization : Intermediates are validated via -NMR, -NMR, and mass spectrometry (EI-MS or ESI-MS) to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Chromatography : HPLC or UPLC to assess purity (>95%) and monitor by-products .
- Spectroscopy : -NMR and -NMR for functional group verification (e.g., trifluoromethyl peaks at ~110 ppm in -NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 485.107 Da for CHFNOS derivatives) .
Q. What are common side reactions during synthesis, and how are they mitigated?
- By-product formation : Uncontrolled alkylation may yield N- or S-alkylated isomers. Mitigation involves precise stoichiometry and low-temperature reaction control .
- Hydrolysis : The trifluoromethyl group is sensitive to strong acids/bases. Neutral pH conditions and inert atmospheres (N) are recommended .
- Catalyst poisoning : Zeolite catalysts (e.g., Y-H) may degrade under prolonged heating. Catalyst regeneration or fresh batches are used .
Q. What are the key steps in synthesizing the triazole-sulfanylacetamide core?
- Step 1 : Paal-Knorr condensation to introduce the pyridinyl substituent at the 5-position of the triazole ring .
- Step 2 : Thiol-alkylation using α-chloroacetamides to form the sulfanyl bridge .
- Step 3 : Functionalization of the 4-position with prop-2-en-1-yl groups via nucleophilic substitution .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield compared to trial-and-error methods?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
- Algorithmic Optimization : Bayesian models predict high-yield reaction spaces with fewer experiments, reducing time and resource expenditure .
- Case Study : A 20% yield increase was achieved for similar triazole derivatives by optimizing reflux duration and catalyst concentration .
Q. How to resolve contradictions in biological activity data across studies?
- Standardization : Use uniform assay protocols (e.g., MTT for antiproliferative activity) and cell lines (e.g., HeLa or MCF-7) .
- Control Experiments : Include reference compounds (e.g., doxorubicin) to calibrate activity thresholds .
- Meta-Analysis : Cross-validate data using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
Q. What strategies are effective for SAR studies on triazole ring modifications?
- Substituent Variation : Replace prop-2-en-1-yl with bulkier groups (e.g., cycloheptyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Swap pyridinyl with furanyl or thiophenyl rings to evaluate electronic impacts .
- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. How to design mechanistic studies for this compound’s biological activity?
- Target Identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify dysregulated genes post-treatment .
- Molecular Dynamics : Simulate binding modes with putative targets (e.g., kinases) using docking software (AutoDock Vina) .
Q. What methods assess the compound’s stability under physiological conditions?
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions .
- LC-MS Stability Assays : Monitor degradation products over time in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .
Q. How do catalyst choices impact synthesis efficiency?
- Zeolite vs. Homogeneous Catalysts : Zeolites (Y-H) enhance regioselectivity in triazole formation but require higher temperatures (~150°C) .
- Base Catalysts : KOH promotes faster alkylation but risks hydrolysis; weaker bases (NaHCO) are slower but safer .
- Comparative Data : Pyridine/zeolite systems achieve ~65% yield, while DMAP/EtN systems yield ~50% due to side reactions .
Notes
- References like correlate with synthesis protocols and optimization strategies from peer-reviewed studies.
- Methodological rigor is emphasized, avoiding commercial sources (e.g., BenchChem) per the user’s guidelines.
- Advanced questions integrate computational, statistical, and experimental approaches to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
